N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3S/c1-6-20(16-10-8-7-9-11-16)24(21,22)19-13-17(14(2)3)15(4)12-18(19)23-5/h12-14,16H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFSSJYPPXFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonation of a benzene derivative followed by alkylation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy and alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive sulfonamides.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide with two analogous sulfonamides: gefapixant () and 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide ().
| Property | Target Compound | Gefapixant | 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide |
|---|---|---|---|
| Sulfonamide Substitution | N,N-disubstituted (cyclohexyl, ethyl) | Unsubstituted (-SO₂NH₂) | Unsubstituted (-SO₂NH₂) |
| Benzene Substituents | 2-methoxy, 4-methyl, 5-isopropyl | 2-methoxy, 4-isopropyl, 5-(2,4-diaminopyrimidin-5-yl)oxy | 4-methoxy, 5-methyl, 2-isopropyl |
| Molecular Formula | C₁₉H₃₂N₂O₃S (inferred) | C₂₂H₂₃F₂N₅O₃S (citrate salt) | C₁₂H₁₉NO₃S |
| Key Functional Groups | Methoxy, isopropyl, disubstituted sulfonamide | Diaminopyrimidinyloxy, methoxy, isopropyl | Methoxy, methyl, isopropyl |
| Lipophilicity (Predicted) | High (due to cyclohexyl and ethyl groups) | Moderate (polar pyrimidinyloxy group balances lipophilicity) | Moderate (unsubstituted sulfonamide) |
Pharmacological and Physicochemical Differences
- Its unsubstituted sulfonamide (-SO₂NH₂) increases acidity (pKa ~8–10), improving solubility in physiological pH ranges. The citrate salt formulation further enhances bioavailability .
- 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide: This simpler analog lacks nitrogen substitution on the sulfonamide, resulting in higher water solubility compared to the target compound. However, the altered substituent positions (methoxy at 4 vs.
- Target Compound : The N,N-disubstitution (cyclohexyl, ethyl) reduces sulfonamide acidity (pKa >12), limiting ionization and solubility in aqueous environments. However, the cyclohexyl group enhances membrane permeability, favoring central nervous system (CNS) penetration if applicable. The isopropyl and methyl groups contribute to hydrophobic interactions in binding pockets .
Biological Activity
N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological significance. The structural formula can be represented as follows:
This structure allows the compound to participate in various biochemical interactions, making it a candidate for drug development and biological research.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase (CA), which plays a critical role in physiological processes like pH regulation and fluid balance .
- Protein Interactions : The compound may interact with specific proteins or receptors, altering their activity and influencing various cellular pathways.
Enzyme Inhibition Studies
Research has shown that sulfonamide derivatives can exhibit significant inhibitory effects on carbonic anhydrases (CAs), which are important targets in the treatment of conditions such as glaucoma and edema. For instance, studies indicate that modifications in the sulfonamide structure can enhance inhibitory potency against CA IX and CA XII .
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-cyclohexyl-N-ethyl... | TBD | Carbonic Anhydrase |
| Acetazolamide (control) | 0.5 | Carbonic Anhydrase |
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of related sulfonamide compounds. For example, certain benzene sulfonamides have demonstrated the ability to modulate perfusion pressure in isolated rat heart models, suggesting potential applications in treating cardiovascular diseases . The specific effects of N-cyclohexyl-N-ethyl... on cardiovascular parameters remain to be fully elucidated.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to evaluate the inhibitory activity of this compound on various enzymes. Results indicate promising activity against carbonic anhydrases, suggesting further exploration into its therapeutic applications .
- Pharmacokinetic Evaluations : Theoretical pharmacokinetic models have been developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of N-cyclohexyl-N-ethyl... These models help assess its viability as a drug candidate .
- Comparative Studies : Comparative studies with other sulfonamide derivatives highlight the potential advantages or limitations of this compound concerning efficacy and safety profiles.
Future Directions
Research on this compound should focus on:
- Further Biological Testing : Conducting more extensive in vivo studies to confirm its biological activity and therapeutic potential.
- Structural Modifications : Investigating how slight modifications to the chemical structure can enhance its efficacy or reduce side effects.
- Broader Applications : Exploring its use beyond antimicrobial activity, particularly in enzyme inhibition and potential anti-cancer properties.
Q & A
Basic: What are the standard synthetic routes for N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves sequential functionalization of the benzene sulfonamide core. A common approach includes:
Sulfonation : Introduce the sulfonamide group via reaction of a benzenesulfonyl chloride precursor with cyclohexylamine and ethylamine under basic conditions (e.g., NaHCO₃ in THF).
Substituent Addition : Methoxy, methyl, and isopropyl groups are introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution, depending on the substituent’s electronic effects.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates.
Characterization :
- NMR (¹H/¹³C) confirms substituent positions and stereochemistry .
- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
- Mass spectrometry (ESI-MS) validates molecular weight (e.g., calculated 315.4 g/mol for analogs) .
Basic: Which spectroscopic techniques are most effective for structural elucidation of this sulfonamide?
Methodological Answer:
- ¹H/¹³C NMR : Resolves substituent environments (e.g., methoxy singlet at ~3.3 ppm, cyclohexyl multiplet at 1.2–2.1 ppm). For stereochemical ambiguity, NOESY can identify spatial proximity of substituents .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers (e.g., isopropyl or cyclohexyl groups) .
Advanced: How can reaction conditions be optimized to improve yield in the final sulfonamide coupling step?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amines. Evidence shows glacial acetic acid improves coupling in sulfonamide analogs .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) or Hünig’s base to activate sulfonyl chlorides.
- Temperature Control : Reflux (80–100°C) accelerates coupling but may increase side products; microwave-assisted synthesis reduces time and improves selectivity .
- Design of Experiments (DOE) : Multivariate analysis (e.g., varying solvent, catalyst loading, and temperature) identifies optimal conditions .
Advanced: How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ determination methods).
- Impurity Profiling : Use HPLC-MS to rule out interference from byproducts (e.g., dealkylated or oxidized impurities) .
- Structural Reanalysis : Verify stereochemistry via X-ray or chiral HPLC; minor enantiomers can drastically alter activity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for experimental variables .
Advanced: What strategies are recommended for managing stereochemical complexity in analogs of this compound?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during substituent introduction.
- Computational Prediction : DFT calculations (e.g., Gaussian) model steric and electronic effects of substituents on isomer stability .
Advanced: How can impurity profiles be rigorously analyzed to meet pharmacopeial standards?
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column (5 µm, 250 mm) with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. Evidence suggests limiting individual impurities to ≤0.1% .
- LC-MS/MS : Identifies unknown impurities by fragmentation patterns (e.g., sulfonic acid derivatives or dealkylated products).
- Stability Studies : Accelerated degradation (40°C/75% RH) monitors impurity formation over time .
Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR) of this sulfonamide?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase, a common sulfonamide target).
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and hydration effects.
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and electrostatic potential .
Basic: What are the critical solubility and stability considerations for this compound in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
